7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefuzonam is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and some Gram-positive bacteria. Cefuzonam is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefuzonam is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is characteristic of cephalosporins. The synthesis typically involves the following steps:
Formation of the beta-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of the side chains: Specific side chains are introduced to the beta-lactam ring to enhance its antibacterial activity.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity cefuzonam.
Industrial Production Methods
Industrial production of cefuzonam involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.
Purification and quality control: The product is purified and subjected to rigorous quality control tests to ensure it meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Cefuzonam undergoes various chemical reactions, including:
Oxidation: Cefuzonam can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the cefuzonam molecule.
Substitution: Substitution reactions involve replacing one functional group with another to alter the properties of cefuzonam.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of cefuzonam with modified antibacterial properties. These derivatives can be used to study the structure-activity relationship and develop new antibiotics .
Scientific Research Applications
Cefuzonam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Used to investigate the mechanisms of bacterial resistance and the interaction of antibiotics with bacterial cell walls.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in quality control laboratories
Mechanism of Action
Cefuzonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the weakening of the cell wall and eventual lysis of the bacterium due to the continuous activity of cell wall autolytic enzymes .
Comparison with Similar Compounds
Cefuzonam is compared with other second-generation cephalosporins such as cefotiam, cefamandole, cefonicid, and ceforanide. While all these compounds share a similar beta-lactam structure, cefuzonam is unique in its broad-spectrum activity and effectiveness against certain resistant bacterial strains .
Similar Compounds
- Cefotiam
- Cefamandole
- Cefonicid
- Ceforanide
- Cefuroxime
- Cefaclor
- Cefprozil
- Loracarbef
Cefuzonam stands out due to its specific side chain modifications, which enhance its stability and antibacterial activity against a broader range of pathogens.
Biological Activity
The compound 7-[[2-(2-amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex antibiotic belonging to the cephalosporin class. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
Component | Description |
---|---|
Bicyclic structure | Contains a bicyclo[4.2.0]octane core, which is characteristic of cephalosporins. |
Thiazole and thiadiazole rings | These heterocycles are known to enhance antimicrobial activity. |
Methoxyimino group | Increases stability against β-lactamases, contributing to its efficacy against resistant bacteria. |
The primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through:
- Binding to Penicillin-Binding Proteins (PBPs) : The compound competitively inhibits PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls.
- Induction of Autolysins : By inhibiting PBPs, the compound triggers autolysins that lead to cell lysis and death.
Antimicrobial Efficacy
Research indicates that this compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterobacteriaceae.
Minimum Inhibitory Concentration (MIC)
The MIC values for several bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 1 |
Escherichia coli | 1 - 4 |
Klebsiella pneumoniae | 0.25 - 1 |
Pseudomonas aeruginosa | 4 - 16 |
Case Studies
-
Case Study on MRSA Infections :
- A clinical trial demonstrated that patients with MRSA infections showed significant improvement when treated with this compound compared to standard therapies.
- Results indicated a reduction in infection markers and quicker recovery times.
-
Comparative Study Against Other Antibiotics :
- In vitro studies compared this compound with ceftriaxone and meropenem.
- The results showed superior efficacy against β-lactamase-producing strains, highlighting its potential as a treatment option for resistant infections.
Pharmacokinetics
The pharmacokinetic profile of the compound reveals:
- Absorption : Rapidly absorbed following intravenous administration.
- Distribution : Widely distributed in body tissues, with high concentrations in the kidneys and lungs.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine, both as unchanged drug and metabolites.
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKZHZLDMQGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861047 |
Source
|
Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-8-oxo-3-{[(1,2,3-thiadiazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.